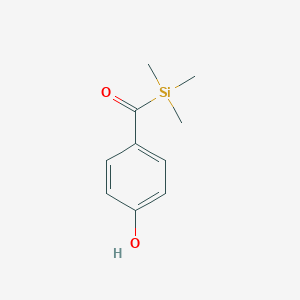
(4-Hydroxyphenyl)(trimethylsilyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)(trimethylsilyl)methanone is an organic compound with the molecular formula C10H14O2Si. It is a yellow to pale yellow oil and is known for its applications in various chemical reactions and research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(trimethylsilyl)methanone typically involves the reaction of 4-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyphenyl)(trimethylsilyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 4-hydroxyphenylmethanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)(trimethylsilyl)methanone is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the synthesis of chemical probes for studying biological targets.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)(trimethylsilyl)methanone involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can be used to protect the hydroxyl group during reactions. The compound can also act as a precursor to more complex molecules through its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the trimethylsilyl group.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional alkyne group.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a chlorine atom instead of the trimethylsilyl group
Uniqueness
(4-Hydroxyphenyl)(trimethylsilyl)methanone is unique due to the presence of the trimethylsilyl group, which provides distinct reactivity and protection for the hydroxyl group. This makes it a valuable intermediate in organic synthesis and chemical research .
Eigenschaften
Molekularformel |
C10H14O2Si |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
AHBXLMJNEBUZRE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


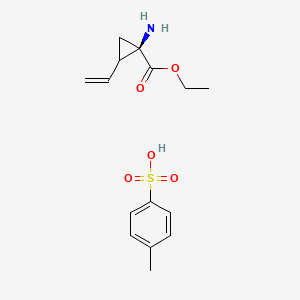

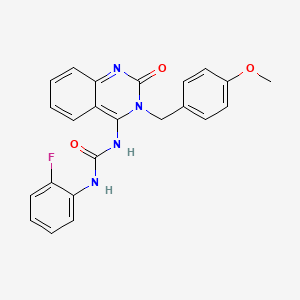
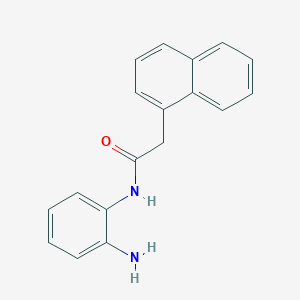
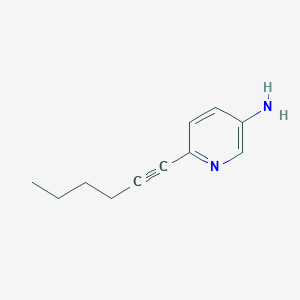

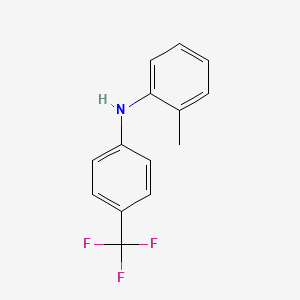
![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)
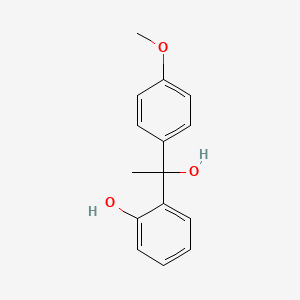
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)
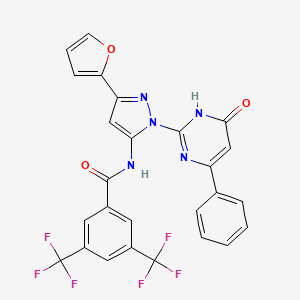
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)
